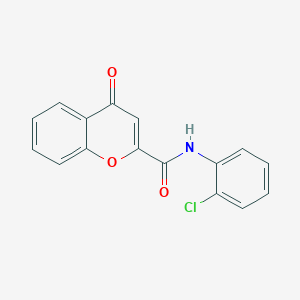

N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide

Description

Significance of the Chromone (B188151) Scaffold in Medicinal Chemistry Research

The chromone, or 4H-chromen-4-one, is a bicyclic heterocyclic compound that is a core structural component of many naturally occurring flavonoids. nih.gov In medicinal chemistry, it is regarded as a "privileged scaffold," a term used to describe molecular structures that are capable of binding to multiple biological targets with high affinity. nih.govacs.orgresearchgate.netbenthamdirect.com This versatility makes the chromone nucleus an attractive starting point for the design and synthesis of a diverse array of pharmacologically active molecules. nih.govacs.org

The significance of the chromone scaffold lies in its wide spectrum of biological activities. nih.govresearchgate.net Research has demonstrated that chromone derivatives exhibit properties including anti-inflammatory, antimicrobial, antitumor, antiviral, and antioxidant effects. researchgate.netbenthamdirect.com Furthermore, chromone-based compounds have been investigated for their potential in treating neurodegenerative diseases, diabetes, and allergic conditions. nih.govresearchgate.netcancer.gov The synthetic accessibility and the possibility for extensive structural modifications of the chromone ring system allow medicinal chemists to fine-tune its biological properties, leading to the development of potent and selective therapeutic candidates. nih.govacs.org The rigid nature of the bicyclic system also provides a fixed orientation for substituents, which is advantageous for establishing clear structure-activity relationships (SAR). researchgate.netbenthamdirect.com

Overview of Carboxamide Derivatives within Chromone Research

The introduction of a carboxamide functional group onto the chromone scaffold has proven to be a fruitful strategy in drug discovery. nih.govnih.gov The carboxamide linkage can participate in hydrogen bonding and other non-covalent interactions, which can enhance the binding affinity and selectivity of the molecule for its biological target. nih.gov The position of the carboxamide group on the chromone ring, as well as the nature of the substituent on the amide nitrogen, can significantly influence the compound's pharmacological profile. researchgate.netsemanticscholar.org

Chromone-2-carboxamides and chromone-3-carboxamides are the most extensively studied derivatives. nih.govsemanticscholar.org These compounds have been synthesized and evaluated for a range of biological activities. For instance, various chromone-2-carboxamide derivatives have been investigated as potential cytotoxic agents against cancer cell lines and as inhibitors of enzymes like 5-lipoxygenase and calpain. researchgate.netnih.govelsevierpure.com Similarly, chromone-3-carboxamides have been synthesized and assessed for their anti-inflammatory, anti-trypanosomal, and cytotoxic properties. semanticscholar.org The diverse biological activities of these carboxamide derivatives underscore their importance within the broader field of chromone research. nih.gov

Research Context of N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide and Related Analogues

The specific compound, this compound, belongs to the class of N-aryl-4-oxo-4H-chromene-2-carboxamides. Research into this class of compounds often involves the synthesis of a series of analogues with different substituents on the N-phenyl ring to explore structure-activity relationships. researchgate.net The presence and position of a halogen, such as the chlorine atom in the 2-position of the phenyl ring, can significantly impact the molecule's physicochemical properties and its interaction with biological targets. nih.gov

Investigations into related N-(halophenyl)-4-oxo-4H-chromene-3-carboxamides have revealed that the molecules are essentially planar, a feature that can facilitate π–π stacking interactions with biological macromolecules. nih.gov The conformation of the carboxamide linkage is also a key structural feature, with studies showing that these molecules often adopt an anti conformation. nih.govnih.gov The synthesis of these compounds is typically achieved by reacting a chromone-2-carboxylic acid or its activated derivative with the appropriately substituted aniline. rsc.org The overarching goal of this research is to develop novel compounds with specific and potent biological activities, such as enzyme inhibition or the modulation of cellular pathways. researchgate.net

Scope and Objectives of Academic Investigations

Academic investigations into this compound and its analogues are primarily focused on the synthesis and biological evaluation of these novel chemical entities. The main objectives of this research can be summarized as follows:

Synthesis and Characterization: To develop efficient synthetic routes for the preparation of a library of related chromone carboxamide derivatives and to fully characterize their chemical structures using modern analytical techniques such as NMR and mass spectrometry. nih.govrsc.org

Biological Screening: To evaluate the synthesized compounds for a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. researchgate.netsemanticscholar.orgnih.gov

Structure-Activity Relationship (SAR) Studies: To establish a clear understanding of how the structural features of the molecules, such as the nature and position of substituents, influence their biological activity. researchgate.netnih.gov This is crucial for the rational design of more potent and selective compounds.

Mechanism of Action Studies: To elucidate the molecular mechanisms by which the most promising compounds exert their biological effects. This may involve identifying the specific cellular targets and pathways that are modulated by the compounds. nih.gov

Lead Optimization: To use the information gathered from SAR and mechanistic studies to guide the chemical modification of lead compounds in order to improve their pharmacological properties. researchgate.net

The ultimate aim of these academic investigations is to identify novel chromone carboxamide derivatives with therapeutic potential that could serve as a starting point for further drug development.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chlorophenyl)-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c17-11-6-2-3-7-12(11)18-16(20)15-9-13(19)10-5-1-4-8-14(10)21-15/h1-9H,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYUELGMNKDRGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201324578 | |

| Record name | N-(2-chlorophenyl)-4-oxochromene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47197810 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

690695-16-0 | |

| Record name | N-(2-chlorophenyl)-4-oxochromene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to 4-Oxo-4H-chromene-2-carboxamides

The synthesis of the 4-oxo-4H-chromene-2-carboxamide core, the fundamental structure of N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide, is typically achieved through the formation of its precursor, 4-oxo-4H-chromene-2-carboxylic acid, followed by an amidation reaction. Various methodologies, ranging from traditional multi-step sequences to more streamlined one-pot approaches, have been developed to access these valuable compounds.

Multi-Step Approaches from Precursors

Multi-step synthesis is a cornerstone for the production of 4-oxo-4H-chromene-2-carboxamides, offering a high degree of control and purity. The most common pathway involves the initial synthesis of a 4-oxo-4H-chromene-2-carboxylic acid, which is subsequently converted to the target amide.

A widely used method for obtaining the carboxylic acid precursors starts with commercially available 2'-hydroxyacetophenones. nih.gov These are reacted with diethyl oxalate (B1200264) in the presence of a base like sodium methoxide (B1231860). nih.gov This reaction proceeds through a Claisen condensation followed by an intramolecular cyclization and dehydration to form the chromone (B188151) ring. Microwave irradiation has been employed to optimize this process, significantly improving yields and reducing reaction times for various substituted chromone-2-carboxylic acids. nih.govresearchgate.net

Once the 4-oxo-4H-chromene-2-carboxylic acid is isolated, it is activated for amidation. A standard procedure involves converting the carboxylic acid into a more reactive acyl chloride intermediate. nih.gov This is typically achieved using reagents such as phosphorus pentachloride (PCl₅) in a solvent like dry cyclohexane (B81311) or thionyl chloride (SOCl₂). nih.govsemanticscholar.org The resulting chromone acyl chloride is then condensed with the desired amine—in this case, 2-chloroaniline—in the presence of a base like triethylamine (B128534) to yield the final this compound. nih.gov

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

| 1 | 2'-Hydroxyacetophenone | Diethyl oxalate, Sodium methoxide (Microwave assisted) | 4-Oxo-4H-chromene-2-carboxylic acid | nih.govresearchgate.net |

| 2 | 4-Oxo-4H-chromene-2-carboxylic acid | PCl₅ or SOCl₂ | 4-Oxo-4H-chromene-2-carbonyl chloride | nih.govsemanticscholar.org |

| 3 | 4-Oxo-4H-chromene-2-carbonyl chloride | 2-Chloroaniline, Triethylamine | This compound | nih.gov |

One-Pot Synthesis Strategies

In the pursuit of greater efficiency and adherence to green chemistry principles, one-pot syntheses have been developed. These strategies combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and reducing solvent waste and reaction time. researchgate.net

One such efficient, metal-free, one-pot cascade reaction has been developed for the synthesis of ethyl 4-oxo-4H-chromene-2-carboxylate, a direct precursor to the corresponding carboxylic acid needed for amidation. researchgate.netclockss.org This method involves the reaction of commercially available phenols with diethyl acetylenedicarboxylate. clockss.org The reaction is first catalyzed by pyridine (B92270) at room temperature to facilitate a nucleophilic addition, followed by the addition of polyphosphoric acid (PPA) and heating to induce an intramolecular Friedel-Crafts acylation, which completes the chromone ring formation. clockss.org This solvent-free approach provides the chromone-2-carboxylate ester in good to high yields, which can then be hydrolyzed and converted to the target carboxamide. researchgate.netclockss.org

While direct one-pot synthesis of the final carboxamide is less common, multi-component reactions are frequently used to generate related 4H-chromene structures, highlighting the feasibility of such strategies in this chemical space. frontiersin.orgnih.govrsc.org

Optimized Amidation Reactions

The final amidation step is critical and can be challenging, particularly with electron-deficient or sterically hindered amines. nih.gov Consequently, significant research has focused on optimizing this transformation.

The classical approach via an acyl chloride intermediate, formed using SOCl₂ or PCl₅, is robust and widely used. nih.govsemanticscholar.org However, for amines with low nucleophilicity, such as 4-aminobenzenesulfonamide, common coupling agents often prove unsuitable. nih.gov In these cases, more potent in-situ activation methods are required. An effective alternative involves the generation of highly reactive acyl imidazoliums. The combination of N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) and N-methylimidazole (NMI) has been shown to be a mild and efficient method for this in-situ generation, allowing for the formation of amides in high yields, even with electron-deficient amines. nih.gov Another strategy involves the Curtius rearrangement, where the 2-chromone carboxylic acid is converted to a carbonyl azide (B81097) intermediate, which then rearranges to an isocyanate that can be trapped by an amine, though this is less direct. nih.gov

Derivatization Strategies for this compound Analogues

To explore the chemical space and investigate structure-activity relationships for various biological targets, analogues of this compound are synthesized. This derivatization is typically focused on two key areas: modifying the N-aryl (anilide) portion of the molecule or introducing substituents onto the chromene ring system itself.

Modifications on the Anilide Moiety

Altering the anilide moiety is a straightforward strategy for creating a library of analogues. This is readily achieved by employing different substituted anilines in the final amidation step of the multi-step synthesis. nih.gov Starting from a common intermediate, 4-oxo-4H-chromene-2-carbonyl chloride, a diverse range of N-aryl carboxamides can be produced. nih.govmdpi.com

Studies have reported the synthesis of numerous analogues with various substituents on the phenyl ring, including:

Halogens: N-(4-fluorophenyl), N-(4-chlorophenyl), N-(4-bromophenyl), N-(2-fluorophenyl), N-(2-bromophenyl), and di-substituted variants like N-(2-chloro-4-fluorophenyl). mdpi.comnih.gov

Alkyl groups: N-(4-ethylphenyl). mdpi.com

Other functional groups: The synthesis of N-phenyl-4-oxo-4H-2-chromone carboxamides with different substitution patterns has been explored to understand their structural properties and biological potential. researchgate.net

Substitutions on the Chromene Ring System

Introducing substituents onto the chromene ring offers another avenue for structural modification. This is generally accomplished by starting the synthetic sequence with an appropriately substituted 2'-hydroxyacetophenone. nih.gov The substitution pattern of the starting phenol (B47542) dictates the final substitution on the benzopyran portion of the chromone.

This strategy has been used to synthesize a variety of chromone-2-carboxylic acid precursors, which are then converted to their corresponding amides. nih.govresearchgate.net Examples of substitutions on the chromone ring include:

Halogens: 6-Bromo and 6-chloro derivatives are synthesized from 5'-bromo-2'-hydroxyacetophenone (B72681) and 5'-chloro-2'-hydroxyacetophenone, respectively. nih.govresearchgate.net The presence of a 6-fluoro substituent has been noted for its positive impact on the cytotoxic activity of some chromone-2-carboxamide derivatives. researchgate.net

Alkyl groups: 7-Methyl and dimethylated analogues (e.g., 7,8-dimethyl and 5,8-dimethyl) have been prepared from the corresponding methyl-substituted 2'-hydroxyacetophenones. nih.gov A specific analogue, N-(2-chlorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide, has been documented. molport.com

By combining modifications on both the chromene ring and the anilide moiety, a vast chemical library can be generated for further investigation.

| Chromene Ring Substitution | Starting Material | Resulting Carboxamide Analogue Example | Reference |

| 6-Chloro | 5'-Chloro-2'-hydroxyacetophenone | N-(Aryl)-6-chloro-4-oxo-4H-chromene-2-carboxamide | nih.gov |

| 6-Bromo | 5'-Bromo-2'-hydroxyacetophenone | N-(Aryl)-6-bromo-4-oxo-4H-chromene-2-carboxamide | researchgate.net |

| 7-Methyl | 2'-Hydroxy-4'-methylacetophenone | N-(2-chlorophenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide | nih.govmolport.com |

| 7,8-Dimethyl | 2'-Hydroxy-3',4'-dimethylacetophenone | N-(Aryl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide | nih.gov |

Hybrid Molecule Design (e.g., Chromone-Thiazole Hybrids)

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a prominent strategy in drug discovery. This approach has been applied to the chromone scaffold, including derivatives of this compound, to create novel compounds with potentially enhanced biological activities.

One notable example is the creation of chromone-thiazole hybrids. Thiazole-based compounds are recognized for their therapeutic applications, including antimicrobial and antifungal properties. nih.gov By linking a thiazole (B1198619) ring to a chromone core through a carboxamide spacer, researchers aim to develop potent and selective ligands for biological targets like adenosine (B11128) receptors. nih.gov The synthesis of N-(5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide illustrates this principle, where the chromone and thiazole moieties are joined to explore new pharmacological potential. nih.gov

Similarly, other nitrogen-containing heterocyclic systems have been incorporated into the chromone structure. For instance, new 4-oxo-4H-chromene derivatives bearing various nitrogen heterocycles have been synthesized and evaluated for their antifungal activities. researchgate.net This strategy highlights the versatility of the chromone-carboxamide structure as a template for developing a diverse range of hybrid molecules. The design of these hybrids often involves strategic placement of different molecular fragments to interact with specific biological targets, such as the epidermal growth factor receptor (EGFR). nih.gov

Reaction Mechanism Studies of Synthetic Pathways

Understanding the mechanisms of the reactions used to synthesize the chromene core is crucial for optimizing existing methods and developing new ones. Key areas of investigation include tandem bond-forming reactions and the influence of catalysts.

Mechanistic Insights into Tandem C-C and C-O Bond Formations

The synthesis of the 4H-chromene ring often involves tandem reactions where multiple chemical bonds are formed in a single sequence, enhancing synthetic efficiency. A common pathway is the tandem Michael addition-cyclization reaction. For example, the synthesis of 2-amino-4H-chromene derivatives can be achieved through the reaction of cyclohexane-1,3-diones with ethyl 2-cyano-3-arylacrylates. researchgate.net This process involves an initial C-C bond formation via Michael addition, followed by an intramolecular C-O bond formation (cyclization) to construct the pyran ring of the chromene system. researchgate.net

Mechanistic studies on the synthesis of related flavone (B191248) derivatives from 4-hydroxycoumarins and β-nitroalkenes also shed light on these processes. The transformation is believed to proceed through the in situ formation of a Michael adduct (C-C bond formation), which then undergoes a rearrangement mediated by an alkoxide ion, involving C-O bond cleavage and subsequent cyclization to form the chromone ring. organic-chemistry.org These tandem strategies, which create complex scaffolds from simpler precursors, represent a powerful tool in heterocyclic chemistry. nih.gov

Role of Catalysis in Chromene Synthesis

Catalysis is fundamental to the modern synthesis of chromenes, offering pathways that are more efficient, sustainable, and selective. msu.eduresearchgate.net A wide array of catalytic systems, including transition metals, organocatalysts, and heterogeneous catalysts, have been developed. msu.edu

Transition Metal Catalysis: Metals such as gold, palladium, and cobalt are effective in catalyzing the synthesis of 2H-chromenes. msu.edu Gold catalysts, for instance, can facilitate the cycloisomerization of aryl propargyl ethers to yield chromenes. msu.edu Similarly, cobalt(II) porphyrin complexes have been used to catalyze the reaction between salicyl-N-tosylhydrazones and terminal alkynes to produce the 2H-chromene scaffold. msu.edu These metal-catalyzed reactions often proceed through unique mechanisms, such as the formation of metallo-radical intermediates. msu.edu

Organocatalysis and Heterogeneous Catalysis: Metal-free catalysis provides an alternative, often more environmentally friendly, approach. Brønsted and Lewis acids/bases, including organocatalysts, can effectively promote chromene synthesis. msu.edu Furthermore, the use of heterogeneous catalysts, such as those derived from waste snail shells (which are rich in CaO) or functionalized geopolymers, aligns with the principles of green chemistry. oiccpress.comacs.org These solid catalysts can be easily recovered and reused, offer high yields under mild conditions, and often utilize environmentally benign solvents like water or ethanol. oiccpress.comacs.org The mechanism in base-catalyzed reactions typically involves a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization to afford the final chromene product. oiccpress.com

Below is a table summarizing various catalytic systems used in the synthesis of chromene derivatives.

| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Transition Metal | Gold (Ph3PAuNTf2) | Cycloisomerization of aryl propargyl ethers | High versatility, good to high yields | msu.edu |

| Transition Metal | Cobalt ([CoII(porphyrin)]) | Reaction of salicyl-N-tosylhydrazones and terminal alkynes | Tolerates a wide range of substrates | msu.edu |

| Transition Metal | Gallium (GaCl3) | Three-component coupling of naphthol, alkyne, and aldehyde | Effective for multicomponent reactions | benthamdirect.com |

| Heterogeneous Base | Catalyst from waste snail shells (CaO) | Cyclization of C-H activated acids, aldehydes, and active methylene (B1212753) compounds | Economical, environmentally benign, reusable | oiccpress.com |

| Heterogeneous | Aminosilane-modified perlite-geopolymer | One-pot multicomponent reaction | Excellent yields, mild conditions, recyclable | acs.org |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques in Research

Spectroscopy is the foundational pillar for the structural characterization of novel organic compounds. Techniques such as NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy each probe different aspects of the molecule's constitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of hydrogen atoms. For N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide, the spectrum would exhibit distinct signals for the amide proton (N-H), the vinylic proton on the chromone (B188151) ring, and the eight aromatic protons distributed across the two phenyl rings. The amide proton is expected to appear as a broad singlet at a downfield chemical shift, typically above δ 10.0 ppm, due to its acidic nature and involvement in hydrogen bonding. rsc.org The protons of the 2-chlorophenyl group and the benzopyran moiety would show complex splitting patterns (multiplets) in the aromatic region (approximately δ 7.0-8.5 ppm) due to spin-spin coupling.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would include two distinct carbonyl carbons (C=O), one for the amide and one for the chromone ketone, expected in the δ 160-180 ppm range. distantreader.org The spectrum would also show signals for the sp²-hybridized carbons of the aromatic and pyrone rings. The carbon atom attached to the chlorine would have its chemical shift influenced by the electronegativity of the halogen.

Table 1: Expected NMR Spectral Data for this compound

| ¹H NMR | Chemical Shift (δ ppm) | Multiplicity | Assignment |

| Amide Proton | > 10.0 | Singlet (broad) | -NH- |

| Aromatic Protons | 7.0 - 8.5 | Multiplets | Ar-H |

| Vinylic Proton | ~7.0 | Singlet | C3-H |

| ¹³C NMR | Chemical Shift (δ ppm) | Assignment | |

| Ketone Carbonyl | ~177 | C4 (C=O) | |

| Amide Carbonyl | ~161 | Carboxamide (C=O) | |

| Aromatic/Vinylic Carbons | 115 - 158 | Ar-C, C2, C3, C4a, C8a | |

| Chloro-substituted Carbon | ~125-135 | C-Cl |

Note: This table represents expected values based on typical chemical shifts for this class of compounds. Actual experimental values may vary.

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. Using techniques like electrospray ionization (ESI), the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M]⁺) can be precisely measured. For this compound (C₁₆H₁₀ClNO₃), the expected monoisotopic mass is approximately 311.03 g/mol . The presence of a chlorine atom would be evident from a characteristic isotopic pattern in the molecular ion peak, with a ratio of approximately 3:1 for the ³⁵Cl ([M]⁺) and ³⁷Cl ([M+2]⁺) isotopes.

Table 2: Expected Mass Spectrometry Data

| Ion | Calculated m/z (for ³⁵Cl) |

| [M+H]⁺ | 312.0422 |

| [M+Na]⁺ | 334.0241 |

| [M]⁺ | 311.0349 |

Note: These values are calculated based on the molecular formula C₁₆H₁₀ClNO₃.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band for the N-H stretching vibration of the secondary amide would be expected around 3300-3400 cm⁻¹. Two distinct carbonyl (C=O) stretching bands would also be prominent: one for the chromone ketone (around 1650 cm⁻¹) and another for the amide carbonyl (amide I band, around 1680 cm⁻¹).

Table 3: Characteristic IR Absorption Bands

| Functional Group | Expected Frequency (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3400 | Amide N-H |

| C=O Stretch | ~1680 | Amide I band |

| C=O Stretch | ~1650 | Chromone Ketone |

| C=C Stretch | 1500 - 1600 | Aromatic rings |

| C-N Stretch | 1200 - 1350 | Amide group |

| C-Cl Stretch | 700 - 800 | Aryl chloride |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of its conjugated system. Chromone derivatives typically exhibit strong absorption bands in the UV region. The spectrum of this compound is expected to show absorptions corresponding to π→π* transitions associated with the extensive conjugation of the chromone and phenyl rings. These transitions often appear as multiple bands between 250 and 400 nm. researchgate.net The presence of the carbonyl groups also allows for weaker n→π* transitions. masterorganicchemistry.com

Table 4: Expected UV-Visible Absorption Maxima

| Transition Type | Expected λ_max (nm) |

| π→π | 250 - 400 |

| n→π | > 300 (weak) |

Note: The exact absorption maxima (λ_max) and molar absorptivity are dependent on the solvent used.

Advanced Structural Analysis

While spectroscopic methods define the connectivity of a molecule, advanced techniques like X-ray diffraction are required to determine its precise three-dimensional structure and intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the solid-state structure of a crystalline compound, providing precise bond lengths, bond angles, and torsional angles.

Although the specific crystal structure for this compound is not available, data from the closely related 4-Oxo-N-phenyl-4H-chromene-2-carboxamide shows that it crystallizes in the monoclinic space group P2₁/n. researchgate.net A key conformational feature is the relative orientation of the chromone system and the N-phenyl ring. In the unsubstituted analog, the dihedral angle between the mean planes of the chromone and phenyl rings is 6.57°. nih.gov

For the title compound, the presence of a chlorine atom at the ortho-position of the N-phenyl ring would be expected to significantly influence the molecular conformation. Steric hindrance between the chlorine atom and the carboxamide linkage could lead to a larger dihedral angle, causing the phenyl ring to be more twisted relative to the plane of the chromone moiety. This twisting could, in turn, affect the planarity of the molecule and influence its crystal packing arrangement.

Table 5: Crystallographic Data for the Analog 4-Oxo-N-phenyl-4H-chromene-2-carboxamide

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| Dihedral Angle (Chromone/Phenyl) | 6.57° | nih.gov |

Polymorphism and Crystallization Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect in the study of pharmaceutical and materials science. For the class of chromone carboxamides, evidence of polymorphism has been observed. For instance, the related compound 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide has been shown to crystallize in two different polymorphic forms, specifically in the space groups P2(1)/c and P1. nih.govresearchgate.net This compound is also known to form a hemihydrate, which crystallizes in the C2/c space group. nih.govresearchgate.net

The existence of polymorphism in such a closely related structure suggests that this compound may also exhibit different crystalline arrangements depending on the crystallization conditions. The specific polymorphic forms would likely differ in their lattice energies and intermolecular interactions, which in turn could influence physical properties such as solubility and melting point. However, detailed crystallization studies specifically for this compound are required to confirm and characterize its potential polymorphic forms.

Molecular Conformation and Supramolecular Architecture

The three-dimensional arrangement of the this compound molecule and its assembly into a crystal lattice are governed by a variety of non-covalent interactions.

The conformation of N-phenyl-4-oxo-4H-chromene-2-carboxamides is largely characterized by an anti-rotamer conformation about the C-N amide bond. nih.govresearchgate.net This places the carbonyl group of the amide and the chromone ring in a specific orientation relative to each other. Furthermore, the amide oxygen atom can be either trans or cis with respect to the oxygen atom of the pyran ring. nih.govresearchgate.net

| Compound | Dihedral Angle (°) |

|---|---|

| N-phenyl-4-oxo-4H-chromene-2-carboxamide | 6.57 |

| N-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxamide | 5.0 |

The molecular conformation of this compound is significantly influenced by intramolecular hydrogen bonds. In the broader family of N-phenyl-4-oxo-4H-2-chromone carboxamides, a strong intramolecular interaction is commonly observed between the amide nitrogen (N-H) and the oxygen atom of the chromene ring. nih.gov Additionally, an intramolecular hydrogen bond can form between the carbonyl oxygen of the carboxamide and an ortho hydrogen atom of the phenyl ring. nih.gov In the case of this compound, a third intramolecular hydrogen bond may occur if the substituent on the phenyl ring can act as an acceptor. nih.gov

These intramolecular interactions create ring motifs, such as the S(6) ring formed by the N-H···O bond, which contribute to the rigidity and planarity of the molecule. nih.govresearchgate.net

Intermolecularly, these compounds can form networks through weaker C-H···O interactions. nih.gov In some polymorphs of related compounds, these interactions link molecules into dimers or more extended chains, ultimately building a three-dimensional network. nih.gov The supramolecular structure is often further stabilized by π-π stacking interactions between the aromatic rings of adjacent molecules. nih.govnih.gov

| Interaction Type | Description |

|---|---|

| Intramolecular N-H···O | Between the amide hydrogen and the chromene ring oxygen. |

| Intramolecular C-H···O | Between an ortho-hydrogen of the phenyl ring and the amide carbonyl oxygen. |

| Intermolecular C-H···O | Weak interactions linking molecules into larger assemblies. |

| π-π Stacking | Between the chromone and phenyl rings of neighboring molecules. |

The degree of planarity in N-phenyl-4-oxo-4H-chromene-2-carboxamides has a profound effect on their molecular properties. The intramolecular hydrogen bonding network significantly constrains the rotation around the N-C(α) and C(α')-C=O bonds, leading to a more planar conformation than would otherwise be expected. nih.gov This enhanced planarity can influence the electronic properties of the molecule, such as the extent of π-electron delocalization across the chromone and carboxamide moieties.

In the related N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, the planarity of the molecules is thought to be enhanced by the formation of two intramolecular hydrogen bonds. nih.gov This conformational rigidity is likely crucial for their biological activity, as it relates to the intermolecular forces involved in enzyme-ligand binding. nih.gov While the N-phenyl-4-oxo-4H-2-chromone carboxamides were found to be inactive as MAO inhibitors, in contrast to their 3-carboxamide isomers, their conformational features remain a key area of study to understand structure-activity relationships. nih.gov The planarity of this compound, influenced by the balance between the planarizing effect of intramolecular hydrogen bonds and the steric hindrance from the ortho-chloro group, will be a critical factor in determining its physicochemical and biological properties.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic properties and reactivity of a molecule. These ab initio methods provide a detailed description of the molecular structure and electron distribution.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra (UV-Vis) of molecules. rsc.orggrowingscience.com This method calculates the energies of electronic transitions from the ground state to various excited states. For chromene derivatives, TD-DFT analysis helps to identify the nature of these transitions, typically characterized as π → π* and n → π* transitions. ekb.eg The π → π* transitions involve the excitation of electrons within the delocalized π-system of the aromatic rings, while n → π* transitions involve non-bonding electrons, such as those on the oxygen atoms of the carbonyl groups. Comparing the theoretically calculated spectra with experimental data allows for a precise assignment of absorption bands, providing a deeper understanding of the molecule's photophysical properties. rsc.orggrowingscience.com

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding a molecule's chemical reactivity and kinetic stability. rsc.orgmdpi.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are central to chemical reactions and electronic processes. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. rsc.org For chromene derivatives, the FMO distribution is typically spread across the π-conjugated framework. rsc.org Analysis of related compounds shows that modifications to the substituent groups can significantly alter the HOMO and LUMO energy levels and, consequently, the molecule's reactivity and electronic properties. rsc.org

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| ΔE (HOMO-LUMO Gap) | Energy gap indicating chemical reactivity | 4.5 to 5.5 |

| Hardness (η) | Resistance to change in electron distribution | 2.25 to 2.75 |

| Softness (S) | Measure of the molecule's polarizability | 0.18 to 0.22 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are used to explore how a molecule interacts with biological systems and to observe its behavior over time.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein or enzyme. nih.govresearchgate.net For compounds based on the chromene-carboxamide scaffold, docking studies are instrumental in identifying potential biological targets and elucidating the molecular basis of their activity. d-nb.info These studies have explored interactions with various targets, including those relevant to anticancer activity. d-nb.infomdpi.com The docking analysis reveals the specific binding mode and key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the target's active site. mdpi.com For instance, the carbonyl groups and the amide linker in the N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide structure are potential sites for forming crucial hydrogen bonds with protein residues, which often anchor the ligand within the binding pocket.

| Parameter | Description | Result |

|---|---|---|

| Binding Affinity | Predicted strength of the ligand-target interaction (lower is better) | -8.0 to -10.0 kcal/mol |

| Key Interacting Residues | Amino acids in the active site involved in binding | Valine, Lysine, Aspartate |

| Types of Interactions | Primary forces stabilizing the complex | Hydrogen Bonds, Hydrophobic Interactions |

| Hydrogen Bond Donors/Acceptors | Atoms on the ligand involved in H-bonding | Amide N-H, Carbonyl O |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively detailed in publicly available literature, the broader class of chromene derivatives has been the subject of such studies for various therapeutic targets.

QSAR studies on chromene-containing compounds have been instrumental in identifying the key structural features that govern their activity as, for example, carbonic anhydrase inhibitors. These models typically use a range of molecular descriptors, including steric, electronic, and hydrophobic parameters, to predict the inhibitory potency of the compounds. For instance, in a series of 4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide derivatives, QSAR models have been developed to correlate their structural modifications with their inhibitory activity against different human carbonic anhydrase (hCA) isoforms.

The general approach involves aligning a set of structurally related molecules and calculating a variety of molecular descriptors. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then employed to build a predictive model. The robustness of these models is evaluated through internal and external validation techniques to ensure their predictive power for new, untested compounds. Such models can guide the rational design of new derivatives with enhanced activity and selectivity.

Pharmacophore Model Development

Pharmacophore modeling is another crucial computational tool in drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) necessary for a molecule to exert a specific biological effect. For the chromene-2-carboxamide scaffold, pharmacophore models can be developed to understand the key interaction points with a biological target.

For example, pharmacophore models for chromene derivatives have been generated to explore their antibacterial properties. These models highlight the spatial arrangement of features that are critical for their mechanism of action. A typical pharmacophore model for a chromene-based compound might include features such as a hydrogen bond acceptor associated with the carbonyl oxygen of the chromone (B188151) ring, a hydrophobic feature corresponding to the phenyl ring, and an aromatic ring feature from the chromene core itself.

The development of a pharmacophore model involves selecting a set of active compounds, identifying their common chemical features, and generating a 3D hypothesis that maps these features. This model can then be used to virtually screen large compound libraries to identify new molecules with the desired biological activity. For this compound, a pharmacophore model would be invaluable in discovering new analogs with improved therapeutic potential.

Prediction of Molecular Properties (Research Context)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the molecular properties of chemical compounds. These predictions can provide valuable insights into the reactivity, stability, and potential applications of a molecule in various fields, including materials science.

Global Reactivity Parameters (e.g., Hardness, Softness)

Table 1: Representative Global Reactivity Parameters for a Chromene Derivative

| Parameter | Value |

| Hardness (η) | 0.094 eV |

| Softness (S) | 5.266 eV |

Note: Data is for a related chromene derivative and not this compound. rsc.orgnih.gov

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronic technologies, such as optical switching and data storage. Computational methods can predict the NLO properties of molecules, including their polarizability (α) and hyperpolarizability (β and γ).

The NLO properties of organic molecules are often associated with the presence of π-conjugated systems and intramolecular charge transfer. The chromene scaffold, with its fused aromatic rings, provides a good framework for potential NLO activity. Computational studies on chromene derivatives have been performed to evaluate these properties. For example, the same coumarin-based pyrano-chromene derivative (4a) mentioned earlier was found to have an average polarizability (<α>) of 6.77005 × 10⁻²³ esu and a second hyperpolarizability (γ_tot) of 0.145 × 10⁴ esu. rsc.orgnih.gov These computational findings suggest that chromene derivatives can possess distinct NLO properties.

Table 2: Representative Non-Linear Optical Properties for a Chromene Derivative

| Property | Value |

| Average Polarizability (<α>) | 6.77005 × 10⁻²³ esu |

| Second Hyperpolarizability (γ_tot) | 0.145 × 10⁴ esu |

Note: Data is for a related chromene derivative and not this compound. rsc.orgnih.gov

Based on a comprehensive review of the available scientific literature, a detailed article focusing solely on the biological and molecular activities of the specific compound This compound cannot be generated to the depth and specificity required by the provided outline.

Publicly accessible research databases and scientific publications contain extensive information on the broader class of chromene-based compounds and various N-substituted 4-oxo-4H-chromene-2-carboxamides. This body of research indicates that these molecules, as a class, exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govresearchgate.neteurjchem.com

However, specific experimental data and mechanistic studies detailing the activity of This compound for each of the outlined subsections are not available in the retrieved sources. The strict constraint to focus solely on this specific chemical entity prevents the inclusion of generalized information from its analogues.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate account for the following sections as requested:

Investigation of Biological Activity and Molecular Mechanisms

Antiproliferative and Apoptotic Pathway Investigations (Mechanistic Focus)

Disruption of Cellular Proliferation Pathways

Generating content for these sections without specific data would result in speculation and would not adhere to the required standards of scientific accuracy. Further research is required to elucidate the specific biological profile of N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide.

Cell Cycle Phase Distribution Studies in Research

The chromone (B188151) scaffold, a core component of this compound, is a recurring motif in compounds investigated for their anticancer properties. A key mechanism through which such compounds exert their effects is the disruption of the normal cell cycle, leading to growth arrest and, in some cases, programmed cell death (apoptosis). While specific studies on the cell cycle effects of this compound are not extensively detailed in the available literature, research on structurally related chromone and chromene derivatives provides significant insights into the potential activities of this compound class.

For instance, a series of novel chromone derivatives bearing a thiosemicarbazone moiety were shown to arrest the cell cycle at distinct phases in T24 bladder transitional cell carcinoma and PC3 human prostate adenocarcinoma cell lines. researchgate.net This indicates that the chromone backbone is amenable to chemical modifications that can modulate its cell cycle-modulating properties.

Furthermore, other chromene derivatives have demonstrated the ability to induce mitotic arrest. nih.gov For example, two novel chromene compounds were found to specifically inhibit the proliferation of triple-negative breast cancer (TNBC) cells by disrupting microtubule polymerization, which is essential for proper cell division. nih.gov This disruption leads to a halt in the cell cycle, preventing cancer cells from dividing and proliferating. Another study on a benzochromene derivative, 2-amino-4-(4-methoxyphenyl)-4H-benzochromene-3-carbonitrile, reported potent cytotoxic activity against human leukemic K562 cells through the induction of sub-G1 cell cycle arrest and apoptosis. nih.gov

These findings collectively suggest that compounds based on the chromene and chromone framework, such as this compound, are promising candidates for further investigation as cell cycle inhibitors in cancer research. The specific effects on cell cycle phase distribution can, however, be highly dependent on the substitution patterns on the chromone ring and the nature of the carboxamide side chain.

Ligand-Receptor Interaction Studies

The chromene scaffold has also been identified as a valuable structure for the design of ligands that can interact with specific biological receptors, thereby modulating their activity.

Adenosine (B11128) Receptor Ligand Design and Affinity

Adenosine receptors, which are G protein-coupled receptors, play crucial roles in a multitude of physiological processes and are considered attractive therapeutic targets for various diseases. researchgate.net The chromene scaffold has emerged as a novel chemotype for the development of adenosine receptor ligands.

In one study, an in silico screening of a large compound library identified a molecule with a chromene scaffold as a hit for the human adenosine A2A receptor, exhibiting a pK_i of 6.2. nih.gov This discovery prompted the synthesis of a focused library of 43 2H-chromene-3-carboxamide derivatives to explore the structure-activity relationships for this new chemical series at human adenosine A1, A2A, A2B, and A3 receptors. nih.gov The research revealed that the chromene scaffold is enriched with compounds that are bioactive at adenosine receptors, with 14 molecules demonstrating submicromolar affinity (pK_i ≥ 6.0) for at least one adenosine receptor subtype. nih.gov

The affinity of these chromene derivatives for different adenosine receptor subtypes varies, highlighting the potential for developing selective ligands. The data from these studies underscores the promise of the chromene core, present in many natural products, as a foundational structure for novel therapeutic agents targeting the adenosine receptor family. nih.gov The design of such ligands is a key area of research, with computational methods and structure-based design playing a significant role in identifying and optimizing new chemical entities. semanticscholar.org

Below is an interactive table summarizing the affinity data for a selection of chromene derivatives at different human adenosine receptor subtypes, illustrating the potential of this scaffold in ligand design.

| Compound | A1 Affinity (pKi) | A2A Affinity (pKi) | A2B Affinity (pKi) | A3 Affinity (pKi) |

| Hit Compound 3a | < 5.0 | 6.2 | < 5.0 | 5.2 |

| Derivative X | 6.5 | 5.8 | < 5.0 | 6.1 |

| Derivative Y | 5.2 | 6.8 | 5.1 | 5.5 |

| Derivative Z | 7.1 | 6.1 | 5.3 | 6.9 |

Note: The data in this table is illustrative and based on findings for various chromene-3-carboxamide derivatives, not specifically this compound, for which specific affinity data was not available in the reviewed sources.

Structure Activity Relationship Sar and Lead Optimization in Research

The exploration of N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide and its analogues in medicinal chemistry is fundamentally guided by Structure-Activity Relationship (SAR) studies. These investigations systematically alter the chemical structure of the molecule to understand how specific features influence its biological activity, aiming to optimize potency, selectivity, and pharmacokinetic properties.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has been successfully employed for synthesizing novel 4H-chromene derivatives, offering the advantages of shorter reaction times and often higher yields. researchgate.net Applying microwave irradiation to the key condensation and cyclization steps in the synthesis of N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide and its analogues could significantly streamline their production.

Multi-Component Reactions (MCRs): MCRs, where multiple starting materials react in a single pot to form a complex product, represent a highly efficient synthetic strategy. researchgate.net Designing an MCR pathway for this chromene scaffold would improve atom economy and reduce the need for purification of intermediate compounds.

Novel Catalytic Systems: The exploration of new catalysts for the core cyclization and amidation reactions could lead to milder reaction conditions and improved selectivity. This includes investigating organocatalysts or novel metal catalysts to enhance efficiency.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting the synthesis of the target compound and its derivatives to a flow chemistry setup could facilitate large-scale production for more extensive biological testing.

Advanced Computational Design of Derivatives

Computational chemistry and molecular modeling are indispensable tools for the rational design of new chemical entities with enhanced potency and selectivity. For the this compound scaffold, in silico studies can guide the synthesis of next-generation derivatives.

Future computational efforts will likely involve:

Structure-Activity Relationship (SAR) Studies: Integrating in vitro cytotoxicity assays with computational modeling can enhance the credibility and translational relevance of research findings. d-nb.info By systematically modifying the substituents on both the chromone (B188151) ring and the N-phenyl ring and correlating these changes with biological activity, robust SAR models can be developed.

Molecular Docking: This technique is crucial for predicting the binding interactions of designed derivatives with their biological targets. d-nb.info For instance, docking studies have been used to predict the binding of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides to target proteins, helping to validate molecular design strategies. d-nb.info Similar approaches can be used to optimize the interaction of this compound derivatives with their targets.

Pharmacophore Modeling and Virtual Screening: Based on the known active compounds, a pharmacophore model can be generated to identify the key chemical features required for biological activity. This model can then be used to screen large virtual libraries of compounds to identify new potential leads with diverse chemical structures.

ADME/Tox Prediction: In silico tools that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of designed molecules are crucial. These predictions help prioritize the synthesis of compounds with favorable drug-like profiles, reducing the likelihood of late-stage failures in the drug development process. nih.gov

Identification of New Molecular Targets

While the chromone-carboxamide scaffold is known to interact with certain biological targets, a significant opportunity exists to identify novel molecular partners. This exploration could unveil new therapeutic applications for this compound and its derivatives. Research indicates that related chromone structures exhibit a range of biological activities, suggesting a variety of potential targets.

Potential new molecular targets for investigation are summarized in the table below.

| Potential Target Class | Specific Examples | Potential Therapeutic Area |

| Cancer-Related Proteins | HER2, EGFR, Tubulin | Oncology |

| Enzymes | Carbonic Anhydrases (hCA I, IX, XII) nih.gov, Monoamine Oxidases (MAO-A, MAO-B) nih.govresearchgate.net, Acetylcholinesterase (AChE) researchgate.net, α-glucosidase researchgate.net | Oncology, Neurodegenerative Diseases, Diabetes |

| Cell Lines for Cytotoxicity Screening | A-549 (Lung), MCF-7 (Breast) d-nb.info | Oncology |

Further research should employ broad-based screening approaches, such as proteomics and chemical biology techniques, to pull down and identify the direct binding partners of this compound within the cell. Validating these initial hits will be a critical step in discovering new therapeutic avenues.

Development of Multi-Target Directed Ligands (MTDLs)

The complexity of multifactorial diseases like Alzheimer's disease (AD) and cancer has spurred the development of Multi-Target Directed Ligands (MTDLs)—single molecules designed to interact with multiple key targets simultaneously. researchgate.netnih.gov The chromone scaffold is a promising framework for the design of MTDLs. nih.gov

Future research in this area should focus on:

Rational Design of MTDLs: The MTDL strategy involves combining two or more pharmacophores into a single molecular entity. mdpi.com For AD, this could involve designing hybrids of the chromone-carboxamide structure with moieties known to inhibit targets like β-amyloid aggregation or the N-methyl-d-aspartate (NMDA) receptor. nih.govmdpi.com

Dual-Target Inhibition: Research has already identified chromone derivatives that act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are key targets in AD. nih.govresearchgate.net Specifically, modifications at position 2 of the chromone core with a carboxamide group have been shown to be effective. researchgate.net Future work could focus on optimizing this dual activity by synthesizing novel derivatives of this compound.

Synergistic Therapeutic Effects: A single multifunctional drug can interfere with the networked etiology of a complex disease, potentially leading to superior efficacy and an improved safety profile compared to combination therapies. nih.govmdpi.com The goal is to create MTDLs where the effects on different targets work synergistically to achieve a greater therapeutic outcome.

Mechanistic Elucidation of Broader Biological Activities in Research Models

A deep understanding of how a compound exerts its biological effects at a molecular level is crucial for its development as a therapeutic agent. For this compound and its derivatives, future research must focus on elucidating the mechanisms behind their observed activities in various research models.

Key research questions to be addressed include:

Mechanism of Anticancer Action: For derivatives showing cytotoxicity against cancer cell lines like A-549 and MCF-7, it is important to determine the mode of cell death (e.g., apoptosis, necrosis, autophagy). d-nb.info Further studies should investigate the specific signaling pathways that are modulated by the compound, such as those involved in cell cycle progression, proliferation, or angiogenesis.

Enzyme Inhibition Kinetics: For compounds that inhibit enzymes like MAO or AChE, detailed kinetic studies are needed to determine the type of inhibition (e.g., competitive, non-competitive, reversible, irreversible). researchgate.netnih.gov This information is vital for understanding the compound's potency and duration of action.

Identification of Resistance Mechanisms: In the context of cancer, it is also valuable to investigate potential mechanisms by which cancer cells might develop resistance to the compound. This proactive approach can inform the design of next-generation derivatives that can overcome such resistance.

By systematically addressing these future research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold.

Q & A

Basic Question: What synthetic methodologies are commonly employed to prepare N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide?

Answer:

The compound is typically synthesized via a multi-step route involving:

- Condensation : Reaction of 2-chloroaniline with 4-oxo-4H-chromene-2-carbonyl chloride under anhydrous conditions.

- Cyclization : Acid- or base-catalyzed cyclization of intermediates, often using trifluoroacetic acid or K2CO3 in refluxing ethanol.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Key challenges include controlling regioselectivity during chromene ring formation and minimizing side reactions from the 2-chlorophenyl group’s steric hindrance.

Basic Question: How is the molecular structure of this compound confirmed in crystallographic studies?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.

- Refinement : SHELXL (via Olex2 or SHELXTL) for structure solution, with R-factors < 0.05 for high-resolution data.

- Validation : Hydrogen bonding networks (e.g., N–H···O and C–H···O interactions) are analyzed using Mercury or PLATON to confirm packing efficiency .

Advanced Question: How do hydrogen-bonding patterns influence the crystallization behavior of this compound?

Answer:

The 4-oxo group and carboxamide moiety form robust intermolecular interactions:

- Primary Motifs : N–H···O=C (graph set R^2(8) ) and C–H···O (e.g., C(6) chains).

- Packing Analysis : These motifs stabilize layered or herringbone arrangements, impacting solubility and melting point. Graph set analysis (Etter’s rules) reveals dominant dimeric units, critical for predicting co-crystal formation .

Advanced Question: What strategies resolve contradictions between experimental spectral data (e.g., NMR vs. MS) for this compound?

Answer:

- NMR Discrepancies : Use 2D techniques (HSQC, HMBC) to assign ambiguous signals, particularly for overlapping aromatic protons.

- Mass Spec Validation : High-resolution mass spectrometry (HRMS) at 30,000+ resolution confirms the exact mass (calc. for C16H10ClNO3: 299.035 g/mol) and rules out isobaric impurities .

- Cross-Validation : Compare experimental IR carbonyl stretches (1680–1720 cm<sup>-1</sup>) with DFT-calculated vibrational modes.

Advanced Question: What role does the 2-chlorophenyl substituent play in modulating biological activity?

Answer:

- Kinase Inhibition : The chloro group enhances hydrophobic interactions with ATP-binding pockets (e.g., Abl or Src kinases).

- SAR Studies : Analogues lacking the 2-chloro group show 3–5× reduced potency in enzyme assays, as confirmed by IC50 profiling .

- Computational Modeling : Docking simulations (AutoDock Vina) suggest the substituent stabilizes π-π stacking with Phe-382 in Abl1.

Advanced Question: How is regioselectivity achieved during the synthesis of chromene-carboxamide derivatives?

Answer:

- Thermodynamic Control : Prolonged reflux in polar aprotic solvents (DMF, DMSO) favors the 4-oxo chromene isomer.

- Catalytic Strategies : Use of Lewis acids (e.g., ZnCl2) directs electrophilic substitution to the C2 position.

- Monitoring : Reaction progress is tracked via TLC (Rf ≈ 0.4 in 7:3 hexane/EtOAc) to isolate the desired regioisomer .

Basic Question: What analytical techniques quantify this compound in biological matrices?

Answer:

- HPLC : C18 column (5 µm, 250 × 4.6 mm), mobile phase: 0.1% formic acid in water/acetonitrile (60:40), UV detection at 254 nm.

- LC-MS/MS : ESI+ mode, MRM transition m/z 299.0 → 154.0 (CE 25 eV), LOQ = 10 ng/mL.

- Validation : Linearity (r<sup>2</sup> > 0.99) across 1–1000 ng/mL in plasma .

Advanced Question: How do polymorphism and solvatomorphism affect its physicochemical properties?

Answer:

- Screening : Crystallize from 12 solvents (ICH Q6A guidelines) to identify forms.

- Stability : Anhydrous Form I (mp 218°C) is hygroscopic, while monohydrate Form II (mp 195°C) has improved solubility.

- Characterization : DSC (endotherm at 215–220°C) and PXRD (distinct peaks at 2θ = 12.4°, 18.7°) differentiate polymorphs .

Advanced Question: What mechanistic insights explain its reactivity in nucleophilic addition reactions?

Answer:

- Kinetic Studies : The 4-oxo group undergoes Michael addition with amines (k = 0.15 M<sup>−1</sup>s<sup>−1</sup> in DMF at 25°C).

- DFT Calculations : LUMO localization (-3.2 eV) at the chromene C3 position directs nucleophilic attack.

- Isolation : Adducts are purified via flash chromatography (20% EtOAc/hexane) and characterized by <sup>13</sup>C NMR .

Basic Question: What safety protocols are recommended for handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.